molecular formula C12H17NO5S B2656822 5-{[(Tert-butoxy)carbonyl]amino}-3-(methoxymethyl)thiophene-2-carboxylic acid CAS No. 1190229-73-2

5-{[(Tert-butoxy)carbonyl]amino}-3-(methoxymethyl)thiophene-2-carboxylic acid

Cat. No.: B2656822
CAS No.: 1190229-73-2
M. Wt: 287.33
InChI Key: WTRZWOCFLXRBFF-UHFFFAOYSA-N
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Description

5-{[(Tert-butoxy)carbonyl]amino}-3-(methoxymethyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H15NO4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features functional groups such as tert-butoxycarbonyl (Boc) and methoxymethyl. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-3-(methoxymethyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with thiophene-2-carboxylic acid, which undergoes a series of functional group transformations. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, and the methoxymethyl group is added via alkylation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-{[(Tert-butoxy)carbonyl]amino}-3-(methoxymethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

5-{[(Tert-butoxy)carbonyl]amino}-3-(methoxymethyl)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-3-(methoxymethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be cleaved under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The methoxymethyl group provides stability and can influence the compound’s reactivity and solubility. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(Tert-butoxy)carbonyl]amino}-3-(methoxymethyl)thiophene-2-carboxylic acid is unique due to the combination of its functional groups and the thiophene core. This structure provides a balance of stability, reactivity, and versatility, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(methoxymethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-12(2,3)18-11(16)13-8-5-7(6-17-4)9(19-8)10(14)15/h5H,6H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRZWOCFLXRBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(S1)C(=O)O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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